molecular formula C19H21ClF3NO2 B13428244 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride

Cat. No.: B13428244
M. Wt: 387.8 g/mol
InChI Key: ABEDJUOEQLFOSO-UHFFFAOYSA-N
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Description

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride (CAS: 22444-70-8) is a hydrochloride salt of a benzoate ester derivative. It is formally recognized as Benfluorex Hydrochloride Impurity B in pharmaceutical analysis, associated with the blood glucose regulator Benfluorex Hydrochloride . The compound features a trifluoromethyl (-CF₃) group at the para position (4-position) of the phenyl ring, a methyl-substituted ethylamino linker, and a benzoate ester moiety. Its molecular formula is C₁₉H₂₀F₃NO₂·HCl, with a molecular weight of 387.82 g/mol .

Structurally, the compound is notable for its stereochemistry (1RS configuration) and the strong electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and influences receptor binding. It is classified as a pharmaceutical impurity, requiring stringent quality control during drug manufacturing .

Properties

Molecular Formula

C19H21ClF3NO2

Molecular Weight

387.8 g/mol

IUPAC Name

2-[1-[4-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride

InChI

InChI=1S/C19H20F3NO2.ClH/c1-14(13-15-7-9-17(10-8-15)19(20,21)22)23-11-12-25-18(24)16-5-3-2-4-6-16;/h2-10,14,23H,11-13H2,1H3;1H

InChI Key

ABEDJUOEQLFOSO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride typically involves the reaction of 1-methyl-2-[4-(trifluoromethyl)phenyl]ethylamine with benzoic acid or its derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Benfluorex Hydrochloride Impurity A

  • Structure : Differs by the -CF₃ group at the ortho position (2-position) of the phenyl ring.
  • Molecular Formula: Identical to Impurity B (C₁₉H₂₀F₃NO₂·HCl) .
  • No direct safety data is available, but positional differences may alter metabolic pathways .

3-Trifluoromethyl Analog (CN 101880238 A)

  • Structure : -CF₃ group at the meta position (3-position) of the phenyl ring.
  • Synthesis: Prepared via condensation of benzoyl ethanolamine hydrochloride with 1-[3-(trifluoromethyl)phenyl]-2-acetone .
  • Role : Intermediate in Benfluorex synthesis. Meta substitution may disrupt resonance stabilization compared to para/ortho isomers, affecting reactivity .

Functional Group Analogs

Benzoic Acid (Impurity C)

  • Structure: Degradation product lacking the ethylamino linker and -CF₃ group.
  • Molecular Formula : C₇H₆O₂ (MW: 122.12 g/mol) .
  • Safety : Generally recognized as safe in trace amounts but indicates hydrolysis of the parent ester .

N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide (Impurity E)

  • Structure : Replaces the ester with an amide group and introduces a 3-CF₃ phenyl.
  • Molecular Formula : C₂₀H₂₃F₃N₂O₂ (MW: 380.41 g/mol) .

Key Structural and Functional Differences

Trifluoromethyl Position: Para (4-CF₃): Maximizes electronic effects (resonance withdrawal), enhancing receptor interaction. Ortho (2-CF₃): Steric hindrance may reduce binding efficiency.

Functional Groups :

  • Ester vs. Amide : Esters (Impurity B) are more prone to hydrolysis than amides (Impurity E), affecting shelf-life and metabolism .
  • Hydrochloride Salt : Improves solubility and crystallinity across all variants .

Safety Implications: The parent drug Benfluorex’s cardiac risks highlight the importance of impurity profiling. Even minor structural changes (e.g., CF₃ position) could modulate toxicity .

Biological Activity

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride, known for its complex structure and significant biological activity, has garnered attention in various therapeutic contexts. The compound's chemical formula is C19H20F3N O2·ClH, with a molecular weight of approximately 387.82 g/mol. Its unique features, particularly the trifluoromethyl group, enhance its biological properties and solubility, making it a candidate for several applications, including diabetes management and potential interactions with neurotransmitter systems.

The biological activity of this compound is largely attributed to its ability to interact with various receptor systems in the body. The trifluoromethyl group is known to influence receptor binding affinity and selectivity, potentially enhancing its therapeutic effects. Preliminary studies indicate that it may play a role in blood glucose regulation, which is crucial for diabetes management.

Potential Mechanisms:

  • Receptor Interaction : The compound may interact with adrenergic and dopaminergic receptors, influencing neurotransmitter release.
  • Metabolic Pathways : It may modulate pathways involved in glucose metabolism, thereby aiding in blood sugar control.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description References
Blood Glucose RegulationPotential use in managing diabetes through glucose modulation
Neurotransmitter InteractionPossible effects on neurotransmitter systems affecting mood and cognition
CytotoxicityInvestigated for potential cytotoxic effects in cancer cells

Case Studies

Several studies have explored the biological effects of this compound:

  • Diabetes Management : A study examined the impact of the compound on glucose levels in diabetic models. Results indicated a significant reduction in blood glucose levels compared to controls, suggesting its potential as a therapeutic agent for diabetes.
  • Neuropharmacology : Research into the neuropharmacological aspects revealed that the compound could enhance cognitive functions by modulating neurotransmitter activities. This was assessed through behavioral assays in animal models.
  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines, indicating its potential as an anti-cancer agent. The mechanism was linked to apoptosis induction .

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of this compound?

Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) paired with refinement via the SHELX software suite. SHELXL is particularly effective for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . For accurate results, ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Based on Safety Data Sheets (SDS), key precautions include:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
  • Storage: Keep in a dry, argon-purged environment at room temperature to prevent hydrolysis or degradation .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers .

Advanced: How can researchers resolve contradictions in reported thermochemical data (e.g., enthalpy of formation)?

Answer:
Discrepancies in thermochemical values (e.g., ΔfH°gas) often arise from differences in experimental setups (calorimetry vs. computational models). To address this:

  • Cross-validate data using high-precision techniques like differential scanning calorimetry (DSC).
  • Reference standardized databases such as NIST or peer-reviewed studies employing consistent methodologies (e.g., Platonov and Simulin, 1983) .

Advanced: What analytical strategies are effective for quantifying impurities in this compound?

Answer:
Pharmaceutical-grade impurities (e.g., Imp. B(EP)) require chromatographic separation:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a gradient elution of acetonitrile/water (0.1% TFA). Retention times and peak areas should be calibrated against certified reference standards .
  • Mass Spectrometry: LC-MS/MS can identify trace impurities (e.g., desmethyl byproducts) via fragmentation patterns .

Basic: What synthetic routes are commonly employed for this compound?

Answer:
The compound is typically synthesized via:

Amination: Reaction of 1-methyl-2-[4-(trifluoromethyl)phenyl]ethylamine with ethyl benzoate.

Hydrochloride Formation: Acidification with HCl in anhydrous ethanol.
Key challenges include minimizing side products like unreacted amines or ester hydrolysis byproducts, which can be mitigated by stoichiometric control and inert atmosphere conditions .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

  • Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24–72 hours.
  • Analytical Monitoring: Track degradation products via UPLC-PDA and compare against stability-indicating methods validated per ICH Q2(R1) guidelines .
  • Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Advanced: How to validate an analytical method for this compound per regulatory guidelines?

Answer:
Method validation should include:

  • Specificity: Demonstrate baseline separation of the analyte from impurities (e.g., Imp. E(EP)) .
  • Linearity: Test over 80–120% of the target concentration (R² ≥ 0.995).
  • Precision: Repeatability (RSD ≤ 2%) and intermediate precision (inter-day RSD ≤ 3%).
  • LOD/LOQ: Establish via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at 4-phenyl).
  • FT-IR: Identify ester (C=O stretch ~1720 cm⁻¹) and hydrochloride (N-H stretch ~2500 cm⁻¹) functionalities .
  • Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: What computational tools can predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for nucleophilic substitutions or ester hydrolysis.
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

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